molecular formula C12H10N4 B1416327 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-15-7

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1416327
CAS No.: 1082594-15-7
M. Wt: 210.23 g/mol
InChI Key: HFIXPRQLZIKBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a phenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The compound’s ability to inhibit these enzymes suggests its potential use in treating conditions like glaucoma, Alzheimer’s disease, and osteoporosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes . This binding often involves hydrogen bonds and van der Waals forces. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for chronic treatment regimens. Some degradation products may form under extreme conditions, which could potentially affect its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The major metabolic pathways include hydroxylation and demethylation, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is important for understanding its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. This localization is essential for its role in modulating cellular processes and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with phenyl isothiocyanate to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrides.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Scientific Research Applications

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    [1,2,4]Triazolo[4,3-a]pyrazine: Studied for its antibacterial and anticancer properties.

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its diverse pharmacological activities, including anticancer and antimicrobial effects.

Uniqueness

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out due to its specific structural features, such as the phenyl group attached to the triazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXPRQLZIKBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
Reactant of Route 6
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.